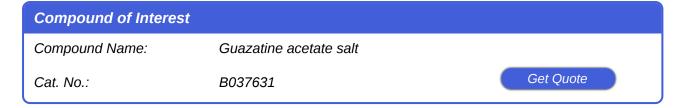


Guazatine Acetate: A Technical Guide to Its Environmental Fate and Degradation Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine acetate, a non-systemic contact fungicide and seed treatment agent, is a complex mixture of guanidated polyamines. Its environmental persistence, mobility, and transformation are of significant interest for environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of guazatine acetate, summarizing key quantitative data, detailing experimental methodologies, and illustrating degradation pathways.

Physicochemical Properties and Composition

Guazatine acetate is not a single compound but a reaction mixture. The technical material primarily consists of a series of guanidated diamines, triamines, and tetramines. The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[1] A typical composition of the active substance is detailed in the table below.



Component	Abbreviation	Typical Content (%)
Fully guanidated triamine	GGG	30.6
Fully guanidated diamine	GG	29.5
Monoguanidated diamine	GN	9.8
Diguanidated triamine	GGN	8.1
Other guanidated polyamines and amines	Various	~22.0

Environmental Fate: Persistence and Degradation

The environmental fate of guazatine acetate is primarily dictated by its strong adsorption to soil and its slow degradation rates.

Degradation in Soil

Guazatine acetate exhibits significant persistence in soil. Under laboratory conditions, its degradation is slow, with the primary mechanism being the sequential removal of guanidino groups, a process known as deguanidation.[2] This is considered the rate-limiting step in its breakdown.[2] There is a notable discrepancy in reported half-life values, which may be attributed to different experimental setups and conditions.

Table 1: Soil Degradation Half-Life (DT50) of Guazatine Acetate

Condition	DT50 (days)	Reference
Laboratory, Aerobic	400-600	Infocris Pesticide Database[2]
Laboratory, Aerobic	18	AERU - University of Hertfordshire[3]
On-seed, Petri Dish (20°C)	20	Food and Agriculture Organization[1]
On-seed, Soil (outdoors)	80	Food and Agriculture Organization[1]



Fate in Aquatic Systems

Hydrolysis: Guazatine acetate is stable to hydrolysis in aqueous solutions across a range of environmentally relevant pH values. Studies have shown no significant hydrolysis at pH 5, 7, and 9 when incubated at 25°C for 30 days.[1][4]

Photodegradation: Photolysis can contribute to the degradation of guazatine acetate in aquatic environments. However, the process is not rapid. An initial study showed a 19% loss of guazatine after 24 hours of irradiation at 300 nm in a pH 7 buffered solution.[4] Quantitative data such as the quantum yield, which is necessary for precise environmental modeling, is not readily available in published literature.

Table 2: Abiotic Degradation of Guazatine Acetate in Water

Degradation Process	Condition	Half-life (t½) / % Degradation	Reference
Hydrolysis	pH 5, 7, 9 (25°C, 30 days)	No significant hydrolysis	Food and Agriculture Organization[1][4]
Photodegradation	pH 7, buffered solution, 300 nm irradiation	19% loss in 24 hours	Food and Agriculture Organization[4]

Mobility and Leaching

Due to its chemical nature, guazatine is strongly adsorbed to soil particles, which significantly limits its mobility and potential for leaching into groundwater.[2] Studies have shown that only a very small fraction of the applied guazatine is found in leachate.[2]

Degradation Pathways

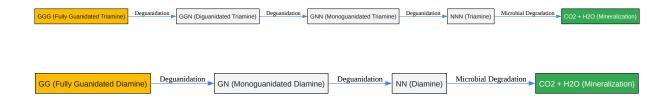
The primary degradation pathway for the various components of guazatine acetate in the environment is deguanidation, the cleavage of the guanidino groups from the polyamine backbone. In mammals, a similar process of deamidination is a key metabolic route.[4] This process occurs sequentially, leading to a series of less-guanidated intermediates, and



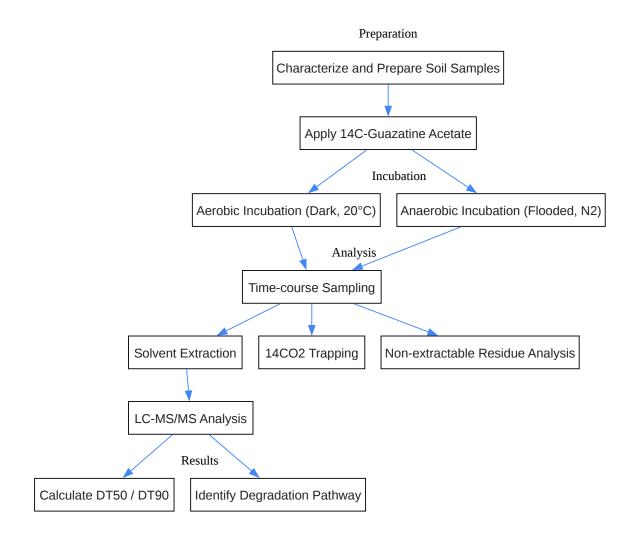
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ultimately to the corresponding polyamines, which can be further mineralized to carbon dioxide. [1]







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